

GPR120 Agonist 3: A Deep Dive into its Therapeutic Potential for Obesity

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Compound of Interest

Compound Name: GPR120 Agonist 3

Cat. No.: B608939

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For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the preclinical evidence supporting **GPR120 Agonist 3** as a promising therapeutic candidate for the treatment of obesity and its associated metabolic disorders. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a key regulator of metabolism and inflammation, making it an attractive target for drug discovery. **GPR120 Agonist 3**, identified as Compound A (cpdA), is a selective synthetic agonist that has demonstrated significant anti-obesity and insulin-sensitizing effects in preclinical models.

Core Compound Data: GPR120 Agonist 3 (Compound A/cpdA)

Parameter	Value	Reference
Chemical Name	2-[3-[2-Chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid	[1][2]
CAS Number	1599477-75-4	[1][2]
Molecular Formula	C19H23ClF3NO3	[1]
Molecular Weight	405.84 g/mol	[3]
In Vitro Potency (GPR120)	logEC50 = -7.62	[3]
In Vitro Potency (β-arrestin-2 recruitment)	EC50 ≈ 0.35 μM	[3]
Selectivity	Fully selective for GPR120 with negligible activity at GPR40	[3]

Preclinical Efficacy in a High-Fat Diet-Induced Obesity Model

GPR120 Agonist 3 has been evaluated in a diet-induced obesity (DIO) mouse model, a standard preclinical model that mimics many of the metabolic disturbances observed in human obesity.

In Vivo Study Summary

Parameter	Vehicle Control (High-Fat Diet)	GPR120 Agonist 3 (30 mg/kg in HFD)	Outcome
Glucose Tolerance	Impaired	Markedly Improved	[3]
Insulin Tolerance	Impaired	Markedly Improved	[3]
Insulin Secretion	Hyperinsulinemia	Decreased	[3]
Hepatic Steatosis	Present	Decreased	[3]
Liver Triglycerides	Elevated	Decreased	[3]
Liver Diacylglycerols (DAGs)	Elevated	Decreased	[3]
Saturated Free Fatty Acid Content	Elevated	Reduced	[3]

Data is derived from studies in C57BL/6 mice fed a 60% high-fat diet for 15 weeks, followed by a 5-week treatment period with **GPR120 Agonist 3** incorporated into the diet.[3]

Mechanism of Action: GPR120 Signaling Pathways

Activation of GPR120 by Agonist 3 initiates a cascade of intracellular signaling events that contribute to its therapeutic effects. The two primary pathways are the Gαq/11 pathway and the β-arrestin-2 pathway.

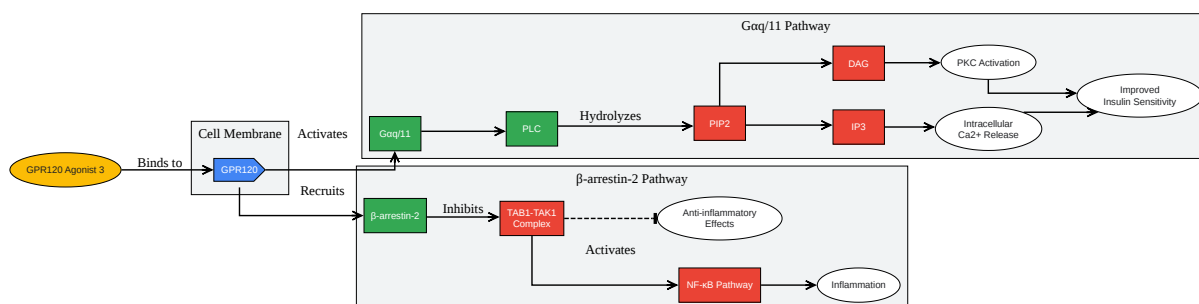
Gαq/11 Signaling Pathway

Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is believed to contribute to the insulin-sensitizing effects of GPR120 activation.[3]

β-arrestin-2 Signaling Pathway

Upon agonist binding, GPR120 also recruits β-arrestin-2. This interaction is crucial for the potent anti-inflammatory effects of GPR120 activation. The GPR120/β-arrestin-2 complex can

inhibit pro-inflammatory signaling cascades, such as the NF- κ B pathway, by interfering with the function of key signaling molecules like TAK1 binding protein 1 (TAB1).



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GPR120 signaling cascade upon activation by Agonist 3.

Experimental Protocols

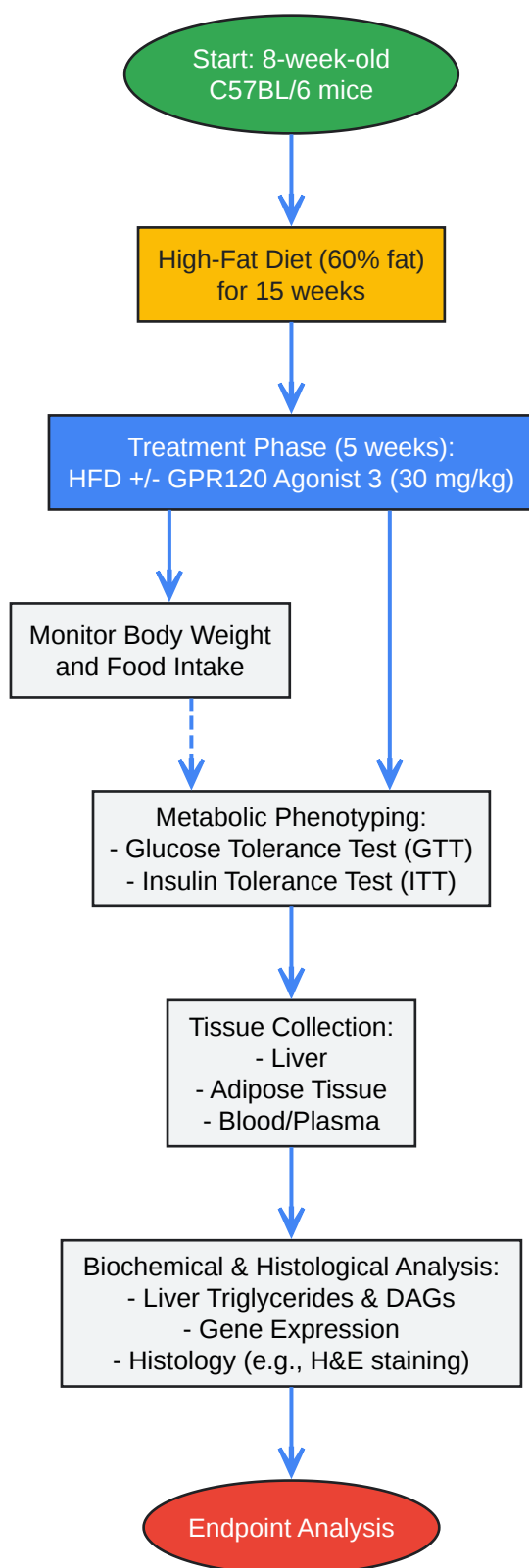
High-Fat Diet-Induced Obesity Mouse Model

- Animal Model: Male C57BL/6 mice, 8 weeks of age.[3]
- Diet: A high-fat diet (HFD) with 60% of calories derived from fat is provided ad libitum.[3] A control group is fed a standard chow diet (approximately 13.5% fat).
- Induction of Obesity: Mice are maintained on the HFD for 15 weeks to induce obesity, insulin resistance, and other metabolic abnormalities.[3]

- Treatment: After the induction period, mice are switched to an isocaloric HFD supplemented with **GPR120 Agonist 3** at a dose of 30 mg/kg of diet.[\[3\]](#) The treatment duration is 5 weeks.
- Monitoring: Body weight and food consumption are monitored regularly throughout the study.[\[3\]](#)

In Vivo Metabolic Testing

- Glucose Tolerance Test (GTT):
 - Fast mice for 6-12 hours.
 - Record baseline blood glucose from a tail snip.
 - Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
 - Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
 - The area under the curve (AUC) is calculated to quantify glucose tolerance.
- Insulin Tolerance Test (ITT):
 - Fast mice for 4-6 hours.
 - Record baseline blood glucose.
 - Administer human insulin (typically 0.75-1.0 IU/kg body weight) via IP injection.
 - Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
 - The rate of glucose clearance is used as an indicator of insulin sensitivity.



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Preclinical workflow for evaluating **GPR120 Agonist 3** in obesity.

Conclusion and Future Directions

GPR120 Agonist 3 (Compound A/cpdA) has demonstrated significant potential as a therapeutic agent for obesity and related metabolic disorders in preclinical studies. Its ability to improve glucose homeostasis, reduce hepatic steatosis, and exert anti-inflammatory effects through the selective activation of GPR120 highlights its promise. Further research is warranted to fully elucidate its long-term efficacy and safety profile, and to explore its potential in combination with other anti-obesity agents. The detailed mechanisms underlying its effects on body weight and food intake also require further investigation to fully understand its therapeutic potential for weight management. As of now, no clinical trials involving **GPR120 Agonist 3** have been reported, indicating that its development is still in the preclinical stage.

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